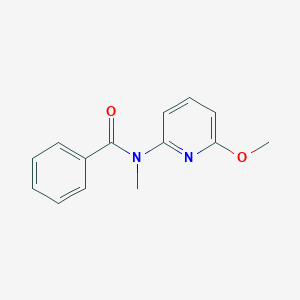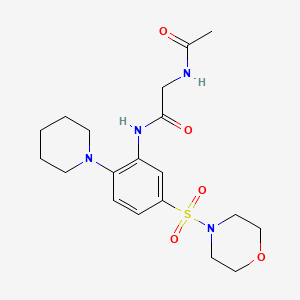
N-(6-methoxypyridin-2-yl)-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methoxypyridin-2-yl)-N-methylbenzamide, also known as MPMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, particularly in drug discovery and development. The compound has been found to possess several unique properties that make it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of N-(6-methoxypyridin-2-yl)-N-methylbenzamide is complex and varies depending on the specific biological target it is interacting with. However, it is generally believed that N-(6-methoxypyridin-2-yl)-N-methylbenzamide works by binding to specific sites on enzymes or receptors, altering their activity and leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
N-(6-methoxypyridin-2-yl)-N-methylbenzamide has been found to exhibit a range of biochemical and physiological effects, depending on the specific biological target it is interacting with. These effects include inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways. N-(6-methoxypyridin-2-yl)-N-methylbenzamide has been shown to have potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(6-methoxypyridin-2-yl)-N-methylbenzamide has several advantages for use in lab experiments, including its high purity and stability, as well as its versatility in targeting a range of biological pathways. However, there are also limitations to its use, including its relatively high cost and the need for specialized equipment and expertise to synthesize and work with the compound.
Orientations Futures
There are many potential future directions for research on N-(6-methoxypyridin-2-yl)-N-methylbenzamide, including the development of new drugs based on its chemical structure and properties, as well as further exploration of its mechanisms of action and potential applications in various fields. Some possible future directions for research on N-(6-methoxypyridin-2-yl)-N-methylbenzamide include:
1. Development of new cancer therapies based on N-(6-methoxypyridin-2-yl)-N-methylbenzamide's ability to inhibit enzyme activity and modulate cellular signaling pathways.
2. Exploration of N-(6-methoxypyridin-2-yl)-N-methylbenzamide's potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
3. Investigation of N-(6-methoxypyridin-2-yl)-N-methylbenzamide's potential as a tool for studying biological pathways and processes, including the development of new assays and screening methods.
4. Development of new methods for synthesizing and working with N-(6-methoxypyridin-2-yl)-N-methylbenzamide, including the optimization of existing methods and the development of new techniques.
5. Further exploration of the structure-activity relationships of N-(6-methoxypyridin-2-yl)-N-methylbenzamide and related compounds, with the goal of identifying new drug candidates with improved properties and efficacy.
Méthodes De Synthèse
The synthesis of N-(6-methoxypyridin-2-yl)-N-methylbenzamide involves a multi-step process that begins with the reaction of 2-aminopyridine with 4-chlorobenzaldehyde to form an intermediate product. This intermediate is then reacted with methylamine to produce the final product, N-(6-methoxypyridin-2-yl)-N-methylbenzamide. The synthesis of N-(6-methoxypyridin-2-yl)-N-methylbenzamide has been optimized to yield high purity and high yields.
Applications De Recherche Scientifique
N-(6-methoxypyridin-2-yl)-N-methylbenzamide has been extensively studied for its potential applications in drug discovery and development. Its unique chemical structure and properties make it a promising candidate for the development of new drugs that target specific biological pathways. N-(6-methoxypyridin-2-yl)-N-methylbenzamide has been found to exhibit activity against a variety of biological targets, including enzymes and receptors, making it a versatile tool for drug discovery.
Propriétés
IUPAC Name |
N-(6-methoxypyridin-2-yl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16(12-9-6-10-13(15-12)18-2)14(17)11-7-4-3-5-8-11/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTZQACETBKVGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=CC=C1)OC)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505852.png)
![N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7505859.png)

![[1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7505867.png)




![N-[3-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7505898.png)
![[1-(Cyclopentanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7505902.png)
![1-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7505912.png)

![2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7505927.png)